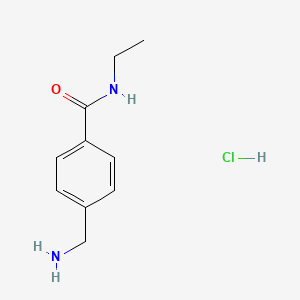
Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate, also known as EFIC, is a synthetic compound that has been gaining attention in the field of medicinal chemistry. EFIC belongs to the family of indole derivatives, which have been widely studied for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate is not fully understood, but it has been suggested that it could act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation. This compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it could be used as a potential anti-cancer drug. This compound has also been shown to have anti-inflammatory effects, and it has been suggested that it could be used to treat inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate is its low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. This compound is also relatively easy to synthesize, and it can be obtained in moderate yields. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. This compound also needs to be further studied for its pharmacokinetic properties, including its bioavailability and metabolic stability.
Future Directions
There are several future directions for research on Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate. One direction is to study the structure-activity relationship of this compound and its analogs to identify more potent compounds with improved pharmacological properties. Another direction is to further investigate the mechanism of action of this compound and its potential targets in cancer and inflammation. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, this compound could be further evaluated in animal models and in clinical trials to assess its safety and efficacy as a potential therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential therapeutic properties in cancer and inflammation. This compound is relatively easy to synthesize and has a low toxicity profile, making it a promising candidate for further preclinical and clinical studies. Further research is needed to fully understand the mechanism of action of this compound and its potential targets, as well as to optimize its pharmacological properties.
Synthesis Methods
Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including chloroacetyl chloride, sodium azide, and sodium hydride. The final product is obtained through a reaction between the intermediate compound and ethyl chloroformate. The yield of the synthesis process is around 50%, and the purity of the product can be confirmed through HPLC and NMR analysis.
Scientific Research Applications
Ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. This compound has been shown to exhibit anti-proliferative effects on cancer cells, and it has been suggested that it could be used as a lead compound for the development of new anti-cancer drugs. This compound has also been studied for its anti-inflammatory properties, and it has been shown to inhibit the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
ethyl 6-chloro-4-fluoro-3-formyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWUQJYANOWQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2F)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B2763283.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2763285.png)

![methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2763287.png)




![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2763296.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2763297.png)
![ethyl 3-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate](/img/structure/B2763298.png)
![5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2763300.png)

